Cas no 2108555-29-7 (N,2,3-Trimethylquinoxaline-6-sulfonamide)

N,2,3-Trimethylquinoxaline-6-sulfonamide is a sulfonamide derivative featuring a quinoxaline core structure with methyl substitutions at the 2, 3, and N-positions. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its sulfonamide functional group, which may confer biological activity or serve as a synthetic intermediate. The trimethylated quinoxaline backbone enhances stability and may influence solubility and reactivity. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or antimicrobial agents. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies.
N,2,3-Trimethylquinoxaline-6-sulfonamide structure
2108555-29-7 structure
Product Name:N,2,3-Trimethylquinoxaline-6-sulfonamide
CAS No:2108555-29-7
MF:C11H13N3O2S
MW:251.304820775986
CID:6297393
PubChem ID:122714823
Update Time:2025-05-21

N,2,3-Trimethylquinoxaline-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS027473692
    • EN300-749120
    • 2108555-29-7
    • N,2,3-TRIMETHYLQUINOXALINE-6-SULFONAMIDE
    • N,2,3-Trimethylquinoxaline-6-sulfonamide
    • Inchi: 1S/C11H13N3O2S/c1-7-8(2)14-11-6-9(17(15,16)12-3)4-5-10(11)13-7/h4-6,12H,1-3H3
    • InChI Key: BKTSBAOOCPRYML-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2C(C=1)=NC(C)=C(C)N=2)(NC)(=O)=O

Computed Properties

  • Exact Mass: 251.07284784g/mol
  • Monoisotopic Mass: 251.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 80.3Ų

N,2,3-Trimethylquinoxaline-6-sulfonamide Pricemore >>

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Additional information on N,2,3-Trimethylquinoxaline-6-sulfonamide

N,2,3-Trimethylquinoxaline-6-sulfonamide (CAS No. 2108555-29-7): A Comprehensive Overview

N,2,3-Trimethylquinoxaline-6-sulfonamide (CAS No. 2108555-29-7) is a specialized sulfonamide derivative with a quinoxaline backbone, gaining attention in pharmaceutical and material science research. This compound belongs to the quinoxaline sulfonamide family, known for its unique structural features and potential applications. Researchers are increasingly exploring its properties due to its relevance in drug discovery and organic synthesis.

The molecular structure of N,2,3-Trimethylquinoxaline-6-sulfonamide combines a methyl-substituted quinoxaline core with a sulfonamide functional group, making it a versatile intermediate. Its CAS number, 2108555-29-7, is frequently searched in chemical databases, highlighting its growing importance. The compound's stability and solubility profile make it suitable for various experimental conditions, a key reason why it's trending in recent scientific literature.

In pharmaceutical research, N,2,3-Trimethylquinoxaline-6-sulfonamide is studied for its potential as a biological scaffold. The quinoxaline sulfonamide moiety is known to interact with specific enzymes, making it valuable for targeted drug design. Recent publications have investigated its role in modulating protein-protein interactions, a hot topic in precision medicine. This aligns with current industry trends focusing on small-molecule therapeutics.

The synthesis of CAS 2108555-29-7 typically involves multi-step organic reactions, with researchers optimizing yields through novel catalytic methods. Green chemistry approaches are being applied to its production, reflecting the broader shift toward sustainable laboratory practices. Analytical techniques like HPLC and NMR are commonly used to characterize this trimethylquinoxaline derivative, ensuring high purity for research applications.

Material scientists are exploring N,2,3-Trimethylquinoxaline-6-sulfonamide for its potential in organic electronics. The conjugated system of the quinoxaline ring shows interesting electronic properties, making it a candidate for optoelectronic applications. This connects with the growing demand for novel organic semiconductors in flexible electronics and display technologies.

Quality control of CAS 2108555-29-7 is crucial for research reproducibility. Suppliers typically provide comprehensive analytical data, including mass spectrometry and elemental analysis results. The compound's stability under various storage conditions is another frequently searched aspect, as researchers seek optimal handling protocols for this sulfonamide-containing compound.

Recent patent filings mentioning N,2,3-Trimethylquinoxaline-6-sulfonamide indicate growing commercial interest. The pharmaceutical industry particularly values such specialized heterocycles for fragment-based drug discovery. This aligns with current market trends where quinoxaline derivatives are gaining prominence in medicinal chemistry portfolios.

Safety data for CAS 2108555-29-7 shows it requires standard laboratory precautions. While not classified as hazardous under normal conditions, proper handling procedures are recommended, as with all research chemicals. This practical information is often sought by first-time users of this trimethylquinoxaline sulfonamide compound.

The price and availability of N,2,3-Trimethylquinoxaline-6-sulfonamide vary by supplier, with custom synthesis options becoming more common. This reflects the compound's transition from a research curiosity to a more established chemical entity. Bulk inquiries have increased recently, suggesting expanding applications for this sulfonamide-substituted quinoxaline.

Future research directions for CAS 2108555-29-7 may include exploring its photophysical properties or developing more efficient synthetic routes. The compound's structural features make it a promising candidate for further derivatization, particularly in combinatorial chemistry approaches. These potential applications keep N,2,3-Trimethylquinoxaline-6-sulfonamide relevant in contemporary chemical research.

Comparative studies with similar quinoxaline sulfonamides help researchers understand structure-activity relationships. Such investigations are crucial for optimizing the compound's properties for specific applications. The unique substitution pattern of N,2,3-Trimethylquinoxaline-6-sulfonamide offers distinct advantages in certain chemical contexts.

Analytical challenges associated with CAS 2108555-29-7 include developing sensitive detection methods for trace quantities. Advanced techniques like LC-MS are being employed to study its behavior in complex matrices, important for pharmacokinetic studies. This technical aspect is frequently discussed in analytical chemistry forums.

The environmental fate of N,2,3-Trimethylquinoxaline-6-sulfonamide is another area of investigation, particularly its biodegradation pathways. Such studies align with increasing regulatory requirements for chemical sustainability. Researchers are examining how structural modifications might affect the environmental profile of this sulfonamide-class compound.

In summary, N,2,3-Trimethylquinoxaline-6-sulfonamide (CAS No. 2108555-29-7) represents an important quinoxaline derivative with diverse research applications. Its unique combination of structural features continues to attract interest across multiple scientific disciplines, from medicinal chemistry to materials science. As research progresses, this compound will likely find even broader utility in cutting-edge scientific applications.

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